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molecular formula C11H9N3O2 B3048404 4-(Pyridin-3-yl)-2-nitroaniline CAS No. 167959-19-5

4-(Pyridin-3-yl)-2-nitroaniline

Cat. No. B3048404
M. Wt: 215.21 g/mol
InChI Key: HUWQSHAKHTVWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE040245E1

Procedure details

To a solution of 4-bromo-2-nitroaniline (217 mg, 1 mmol) in DMF (6 mL) was added 3-pyridine boronic acid (148 mg, 1.2 mmol), potassium phosphate (276 mg, 1.3 mmol), and dichloro(diphenylphosphinoferrocene)palladium (75 mg, 0.1 mmol).
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
148 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
276 mg
Type
reactant
Reaction Step One
[Compound]
Name
dichloro(diphenylphosphinoferrocene)palladium
Quantity
75 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[N:12]1[CH:17]=[CH:16][CH:15]=[C:14](B(O)O)[CH:13]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>CN(C=O)C>[N:12]1[CH:17]=[CH:16][CH:15]=[C:14]([C:2]2[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=2)[CH:13]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
217 mg
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
148 mg
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Name
potassium phosphate
Quantity
276 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
dichloro(diphenylphosphinoferrocene)palladium
Quantity
75 mg
Type
reactant
Smiles
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)C1=CC(=C(N)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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